2-Iodo-5-methoxy-4-methylbenzoic acid

Cross-coupling Organometallic chemistry C-I bond activation

Researchers requiring reproducible cross-coupling yields often face aryl bromide thermal limitations that degrade sensitive substrates. 2-Iodo-5-methoxy-4-methylbenzoic acid solves this via a weak C-I bond (BDE ~218 kJ/mol) enabling Pd-catalyzed couplings at 60-80°C, preserving azide/acetal integrity. Key supply advantages: • Validated COMT inhibitor probe (IC50 18 nM) for Parkinson's SAR studies. • Orthogonal reactivity eliminates carboxylic acid protection/deprotection steps. • Distinct isotopic signature for unambiguous LC-MS reaction monitoring.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Cat. No. B12462224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxy-4-methylbenzoic acid
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C(=O)O)I
InChIInChI=1S/C9H9IO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)
InChIKeyCGOKJBWFCMHJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxy-4-methylbenzoic Acid: Product Overview


2-Iodo-5-methoxy-4-methylbenzoic acid (C9H9IO3, MW 292.07) is a polysubstituted aromatic carboxylic acid featuring iodine at the 2-position, methoxy at the 5-position, and methyl at the 4-position on the benzene ring . The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the iodine atom providing a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Stille couplings [1]. The orthogonal substitution pattern—combining an electron-withdrawing iodo group with electron-donating methoxy and methyl substituents—enables regioselective functionalization strategies that differentiate this scaffold from simpler halogenated benzoic acids [1].

Iodoarene cross-coupling handle for Pd-catalyzed Suzuki, Stille, and Ullmann couplings.
Lower-temperature activation compared to bromo analogs, compatible with thermally sensitive substrates.
Orthogonal substitution pattern enables regioselective functionalization without acid protection.

2-Iodo-5-methoxy-4-methylbenzoic Acid: Differentiation from Analogs


Substitution of 2-Iodo-5-methoxy-4-methylbenzoic acid with close structural analogs—such as 5-iodo-2-methoxy-4-methylbenzoic acid (positional isomer with iodine at C5), 2-bromo-5-methoxy-4-methylbenzoic acid, or non-halogenated 5-methoxy-4-methylbenzoic acid—introduces quantifiable and functionally consequential differences in three critical domains. First, iodine versus bromine substitution alters cross-coupling reaction kinetics and yields due to the ~20% weaker C-I bond (bond dissociation energy ~218 kJ/mol) compared to C-Br (~284 kJ/mol), enabling milder oxidative addition conditions and broader substrate scope in palladium-catalyzed reactions [1]. Second, the distinct substitution pattern (2-iodo vs. 5-iodo positional isomer) dictates metalation regioselectivity in directed ortho-lithiation and C-H activation protocols, resulting in divergent product distributions when deployed as a synthetic intermediate. Third, the iodine atom confers measurably higher lipophilicity (calculated ΔLogP +0.8 to +1.1 vs. non-iodinated analog) that translates to altered membrane permeability and protein binding in medicinal chemistry applications. These differences render generic substitution scientifically invalid when reproducible reaction outcomes, target product profiles, or SAR interpretability are required [1].

Cross-coupling reactivity
Target C-I bond enables milder oxidative addition and broader substrate tolerance.
Substitute risk Bromo or non-halogenated analogs may require higher temperatures, reducing functional group compatibility.
Lipophilicity profile
Target Iodo substituent increases LogP, influencing membrane permeability in SAR studies.
Substitute risk Non-iodinated analogs show lower lipophilicity; ADME interpretation may shift without iodo contribution.
Chemoselectivity
Target Iodo group reacts selectively without engaging the free carboxylic acid.
Substitute risk Bromo or alternative halogens may require protection/deprotection, adding synthetic steps and reducing yield.

2-Iodo-5-methoxy-4-methylbenzoic Acid: Comparative Evidence


C-I vs. C-Br Cross-Coupling Reactivity

The 2-iodo substitution in 2-iodo-5-methoxy-4-methylbenzoic acid provides a kinetically privileged oxidative addition site for palladium(0) catalysts relative to the corresponding 2-bromo analog. The carbon-iodine bond dissociation energy is approximately 218 kJ/mol, compared to ~284 kJ/mol for the carbon-bromine bond, representing a 23% weaker bond that facilitates faster and more complete conversion under milder thermal conditions [1]. In Suzuki-Miyaura coupling reactions employing Pd(PPh3)4 catalyst, aryl iodides typically achieve >90% conversion at 60-80°C within 2-4 hours, whereas comparable aryl bromides require 80-100°C and extended reaction times (6-12 hours) to reach equivalent yields, or necessitate more active/expensive catalyst systems such as Pd(dba)2/XPhos [2]. This kinetic advantage directly translates to reduced catalyst loading requirements, lower energy input, and broader functional group compatibility due to the milder reaction conditions tolerated by sensitive moieties [2].

Cross-coupling reactivity
Class-level
C-I BDE 218 kJ/mol vs C-Br 284 kJ/mol
Supports milder oxidative addition conditions and broader substrate scope.
Representative class-level data; reaction temperature reduction approx. 20°C.
Cross-coupling Organometallic chemistry C-I bond activation Suzuki-Miyaura coupling

Lipophilicity: Iodo vs. Non-Iodinated Analog

The iodine atom at the 2-position substantially increases molecular lipophilicity relative to the non-halogenated parent scaffold. The calculated LogP (XLogP3) for 2-iodo-5-methoxy-4-methylbenzoic acid methyl ester is 2.8, compared to approximately 1.7-1.9 for the non-iodinated 5-methoxy-4-methylbenzoic acid methyl ester [1][2]. This ΔLogP of +0.9 to +1.1 units corresponds to a roughly 8- to 12-fold increase in octanol-water partition coefficient, which in medicinal chemistry contexts predicts enhanced passive membrane permeability and increased plasma protein binding. For lead optimization programs requiring precise control of lipophilicity to balance potency, permeability, and metabolic clearance, substitution of a non-iodinated analog would alter the physicochemical profile sufficiently to confound SAR interpretation and potentially shift compounds outside desirable drug-like property space (typically LogP <5) [1].

Lipophilicity shift
Reported
ΔXLogP3 +0.9 to +1.1 (iodo vs non-iodinated methyl ester)
Predicts 8–12× higher octanol-water partitioning, relevant for permeability interpretation.
Computed values; verify experimentally for specific SAR context.
Lipophilicity LogP ADME Medicinal chemistry Drug design

COMT Inhibition Potency

2-Iodo-5-methoxy-4-methylbenzoic acid exhibits potent inhibitory activity against catechol O-methyltransferase (COMT) with an IC50 of 18 nM in an in vitro assay using rat brain homogenate and 3,4-dihydroxybenzoic acid as substrate [1]. While a direct head-to-head comparison with the closest analog (2-bromo-5-methoxy-4-methylbenzoic acid) is not available in the same assay system, class-level structure-activity data for halogenated benzoic acid COMT inhibitors indicate that iodine substitution at the ortho position generally yields 2- to 5-fold higher potency than the corresponding bromo analog, attributable to enhanced hydrophobic interactions within the enzyme active site pocket and increased polarizability of the iodine atom facilitating van der Waals contacts with aromatic residues [2]. This sub-100 nM potency profile positions 2-iodo-5-methoxy-4-methylbenzoic acid as a valuable probe compound for COMT enzymology studies and as a potential starting scaffold for developing centrally-acting COMT inhibitors relevant to Parkinson's disease pharmacotherapy [1][2].

COMT inhibition
Reported
IC50 18 nM (rat brain homogenate)
Supports probe use in COMT enzymology studies.
Cross-study SAR suggests iodo > bromo 2-5×; confirm in target assay.
COMT inhibition Enzymology Neuropharmacology Catecholamine metabolism

Orthogonal Reactivity in Sequential Couplings

The 2-iodo substitution pattern in 2-iodo-5-methoxy-4-methylbenzoic acid confers orthogonal reactivity that enables sequential, site-selective functionalization strategies not accessible using mono-halogenated or bromo analogs. In a representative synthetic workflow, the aryl iodide moiety undergoes selective Suzuki-Miyaura coupling with arylboronic acids under mild Pd(0) catalysis without engaging the carboxylic acid group or requiring protection/deprotection steps [1]. Following this initial coupling, the resulting biaryl scaffold retains the carboxylic acid functionality for subsequent amide bond formation, esterification, or directed C-H functionalization. Attempting the same sequence with a 2-bromo analog would require more forcing conditions (higher temperature, stronger base) that risk carboxylic acid decarboxylation or undesired side reactions with base-sensitive substrates [2]. The iodine atom also serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions under copper catalysis compared to bromine, with relative reactivity ratios of I:Br ≈ 50:1 in Ullmann-type couplings [2]. This chemoselectivity profile directly translates to higher isolated yields and reduced purification burden in multi-step synthetic sequences.

Orthogonal reactivity
Class-level
Selective C-I coupling; no COOH protection required
Enables sequential biaryl synthesis with fewer steps and higher yield.
Reactivity ranking I > Br >> Cl; representative for Ullmann-type conditions.
Sequential coupling Chemoselectivity Orthogonal reactivity Polyfunctional aromatics

2-Iodo-5-methoxy-4-methylbenzoic Acid: Key Applications


COMT Inhibitor Probe Development

Procure 2-iodo-5-methoxy-4-methylbenzoic acid for structure-activity relationship (SAR) studies targeting catechol O-methyltransferase (COMT) inhibition. The compound demonstrates potent in vitro COMT inhibition with an IC50 of 18 nM, establishing it as a validated probe for enzymology studies and as a potential lead scaffold for developing centrally-acting COMT inhibitors relevant to Parkinson's disease therapy [1]. The iodine atom provides both the hydrophobic contacts required for enzyme active site engagement and a synthetic handle for subsequent structural diversification via cross-coupling to explore SAR around the aryl ring while maintaining the pharmacophoric benzoic acid motif [1][2].

Mild Suzuki-Miyaura Cross-Coupling

Utilize 2-iodo-5-methoxy-4-methylbenzoic acid in palladium-catalyzed cross-coupling reactions when coupling partners contain thermally labile functional groups (e.g., azides, protected amino acids, acid-sensitive acetals) that cannot tolerate the elevated temperatures (80-100°C) required for efficient aryl bromide coupling [1]. The weaker C-I bond (BDE ~218 kJ/mol) enables oxidative addition and subsequent transmetalation at 60-80°C, preserving substrate integrity while achieving high conversion yields with standard Pd(PPh3)4 catalyst systems [1][2].

Sequential Coupling Without Acid Protection

Deploy 2-iodo-5-methoxy-4-methylbenzoic acid in multi-step synthetic sequences where orthogonal reactivity is required. The aryl iodide undergoes selective cross-coupling under mild conditions without interference from the free carboxylic acid, eliminating the need for protection/deprotection sequences that add 2-3 synthetic steps and reduce overall yield [1]. This chemoselectivity profile is particularly valuable in the synthesis of biaryl-containing pharmaceutical intermediates where the carboxylic acid is subsequently converted to amides, esters, or hydroxamic acids [1][2].

Iodoarene Analytical Reference Standard

Procure high-purity (>95%) 2-iodo-5-methoxy-4-methylbenzoic acid for use as an analytical reference standard in HPLC, LC-MS, and NMR method development for halogenated aromatic carboxylic acid quantitation. The distinct retention time and mass spectral signature of the iodoarene (characteristic M+2 isotope pattern from iodine) provide unambiguous identification and quantification in complex reaction mixtures, enabling accurate monitoring of cross-coupling reaction progress and impurity profiling in pharmaceutical process analytical technology (PAT) applications [1].

Application
Selection Property
Validation Focus
COMT enzymology studies
Iodoarene COMT inhibition scaffold
COMT inhibition endpoint review; verify inhibition in target assay
Thermally-sensitive Suzuki-Miyaura coupling
Low-temperature C-I cross-coupling handle
Reaction temperature tolerance and functional group compatibility
Sequential biaryl synthesis
Orthogonal reactivity (I vs COOH)
Chemoselectivity and protection-free sequence yield
Iodoarene analytical method development
Distinct iodoarene MS/UV signature
Retention time, isotope pattern, and impurity profiling

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